

In vitro evaluation of "2-Morpholin-4-YL-2-oxoethanol"

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Compound of Interest

Compound Name: 2-Morpholin-4-YL-2-oxoethanol

Cat. No.: B118212

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An In-Depth Technical Guide on the In Vitro Evaluation of 2-Morpholin-4-yl-2-oxoethanol

Disclaimer: Publicly available scientific literature lacks specific in vitro evaluation data for the compound "2-Morpholin-4-yl-2-oxoethanol". Therefore, this technical guide presents a hypothetical framework for its evaluation based on established methodologies for similar morpholine-containing compounds and general practices in drug discovery research. The experimental protocols, data, and potential mechanisms of action described herein are illustrative and intended for research and development professionals.

Introduction

Morpholine is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to engage in various biological interactions.[1][2] The morpholine ring can enhance aqueous solubility, metabolic stability, and oral bioavailability of drug candidates.[1] Derivatives of morpholine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide outlines a comprehensive in vitro evaluation strategy for the novel compound, 2-Morpholin-4-yl-2-oxoethanol, to elucidate its potential as a therapeutic agent.

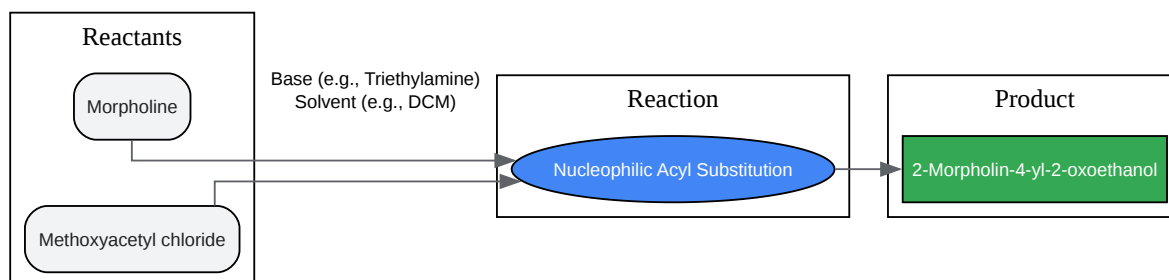
Compound Profile: 2-Morpholin-4-yl-2-oxoethanol

Identifier	Value
IUPAC Name	2-Morpholin-4-yl-2-oxoethanol
Molecular Formula	C ₆ H ₁₁ NO ₃
Molecular Weight	145.16 g/mol
Structure	(Awaiting experimental validation)

Synthesis

A plausible synthetic route for **2-Morpholin-4-yl-2-oxoethanol** is proposed, starting from commercially available morpholine and a suitable acyl chloride.

Hypothetical Synthesis of 2-Morpholin-4-yl-2-oxoethanol



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Caption: Hypothetical synthesis of **2-Morpholin-4-yl-2-oxoethanol**.

In Vitro Biological Evaluation

A tiered approach to the in vitro evaluation is recommended to systematically assess the biological activity of **2-Morpholin-4-yl-2-oxoethanol**.

Cytotoxicity Screening

The initial evaluation involves screening the compound for its cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Experimental Protocol: MTT Assay

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- **Compound Treatment:** **2-Morpholin-4-yl-2-oxoethanol** is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours.
- **MTT Addition:** Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
- **Formazan Solubilization:** The culture medium is removed, and the formazan crystals are dissolved in DMSO.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

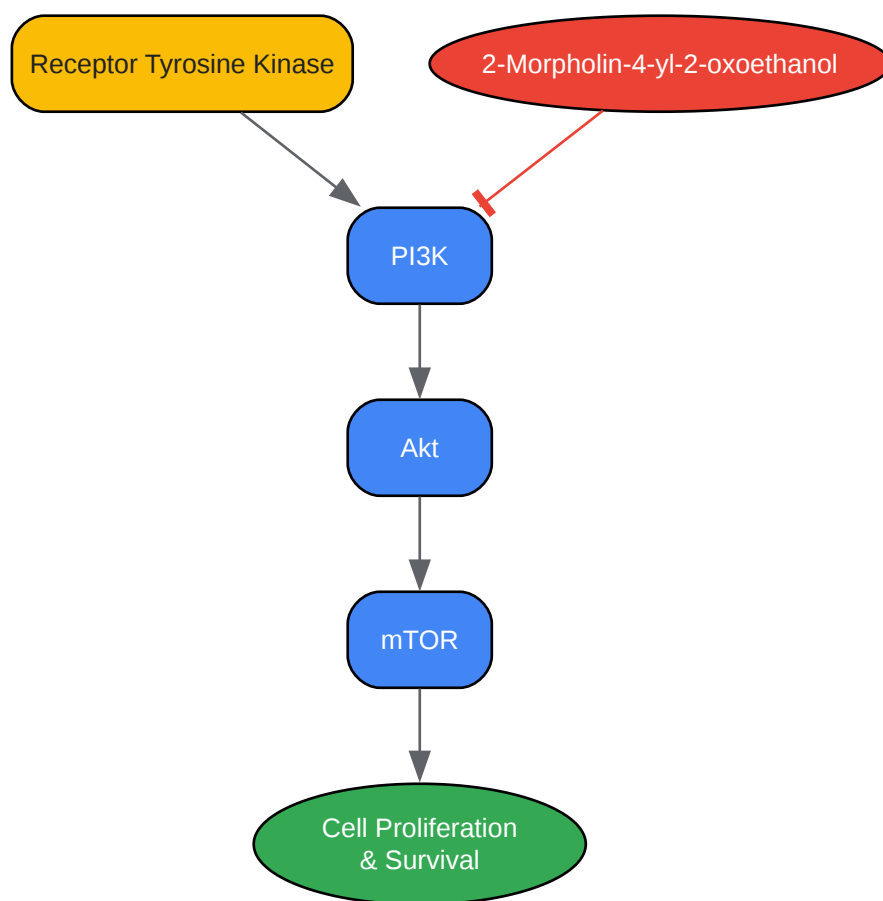
Hypothetical Cytotoxicity Data

Cell Line	Tissue of Origin	IC ₅₀ (μM) of 2-Morpholin-4-yl-2-oxoethanol
HeLa	Cervical Cancer	25.8
A549	Lung Cancer	42.1
MCF-7	Breast Cancer	15.3
HepG2	Liver Cancer	33.7

Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity, further studies are warranted to elucidate its mechanism of action. Based on the activities of other morpholine derivatives, potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

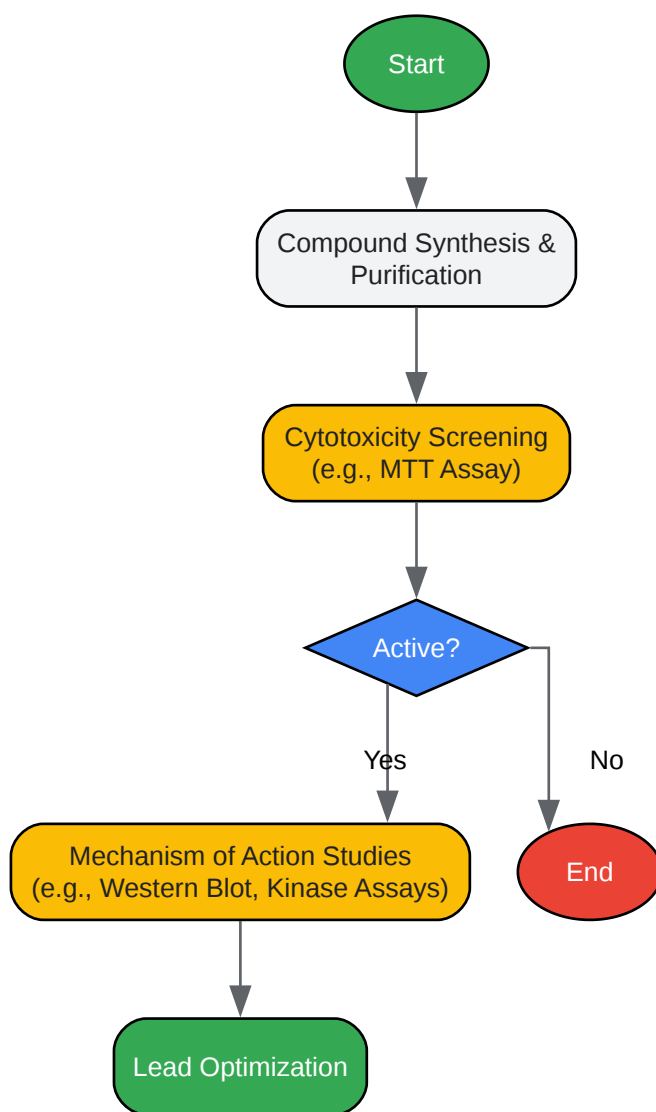
Experimental Protocol: Western Blot Analysis

- Cell Treatment and Lysis: Cells are treated with **2-Morpholin-4-yl-2-oxoethanol** at its IC₅₀ concentration for various time points. After treatment, cells are lysed to extract total proteins.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the targeted pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

- Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

Experimental Workflow

The overall in vitro evaluation process follows a logical progression from initial screening to more detailed mechanistic studies.



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Caption: General workflow for in vitro evaluation.

Conclusion

This technical guide provides a representative framework for the in vitro evaluation of **2-Morpholin-4-yl-2-oxoethanol**. The proposed experimental plan, including cytotoxicity screening and mechanism of action studies, will enable a thorough assessment of its therapeutic potential. The hypothetical data and pathways presented serve as a blueprint for the types of results that could be generated and how they might be interpreted. Further experimental validation is necessary to confirm these hypothetical findings.

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